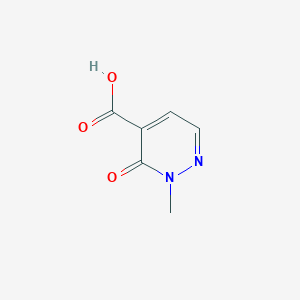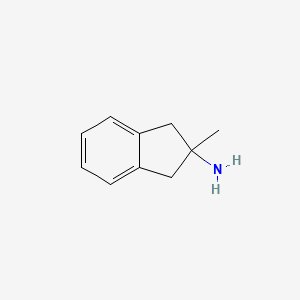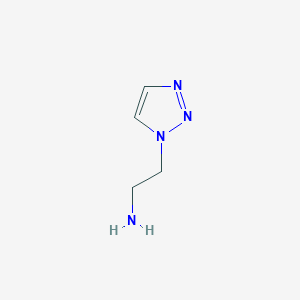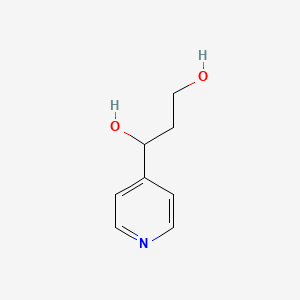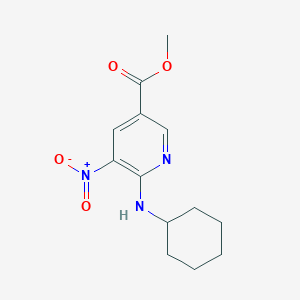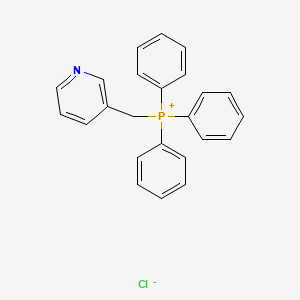
三苯基(3-吡啶基甲基)鏻氯化物
概述
描述
Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride is a chemical compound with the molecular formula C24H21ClNP. It is a phosphonium salt where the phosphorus atom is bonded to three phenyl groups and one 3-pyridinylmethyl group, with chloride as the counterion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
科学研究应用
Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in studies involving phosphonium-based drugs and their interactions with biological molecules.
Medicine: Research into phosphonium salts includes their potential use as antimicrobial agents and in cancer therapy.
Industry: It is employed in the production of specialty chemicals and as a catalyst in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride can be synthesized through the reaction of triphenylphosphine with 3-pyridinylmethyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired phosphonium salt.
Industrial Production Methods
In an industrial setting, the production of phosphonium, triphenyl(3-pyridinylmethyl)-, chloride involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification.
化学反应分析
Types of Reactions
Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can replace the chloride ion.
Major Products Formed
Oxidation: Triphenyl(3-pyridinylmethyl)phosphine oxide.
Reduction: Triphenyl(3-pyridinylmethyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
作用机制
The mechanism by which phosphonium, triphenyl(3-pyridinylmethyl)-, chloride exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The positively charged phosphorus atom can form strong bonds with nucleophilic centers in other molecules, facilitating reactions such as nucleophilic substitution. The compound’s structure allows it to participate in electron transfer processes, making it useful in redox reactions.
相似化合物的比较
Similar Compounds
- Triphenyl(2-pyridinylmethyl)phosphonium chloride
- Triphenyl(4-pyridinylmethyl)phosphonium chloride
- Triphenylphosphine-3,3′,3′′-trisulfonic acid trisodium salt
Uniqueness
Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride is unique due to the position of the pyridinyl group, which influences its reactivity and interaction with other molecules. The 3-pyridinylmethyl group provides distinct electronic and steric properties compared to its 2- and 4-pyridinyl counterparts, making it suitable for specific applications in synthesis and research.
属性
IUPAC Name |
triphenyl(pyridin-3-ylmethyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NP.ClH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-21-11-10-18-25-19-21;/h1-19H,20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOFTOVBTCVSGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624800 | |
| Record name | Triphenyl[(pyridin-3-yl)methyl]phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79296-92-7 | |
| Record name | Triphenyl[(pyridin-3-yl)methyl]phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenyl(3-pyridylmethyl)phosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

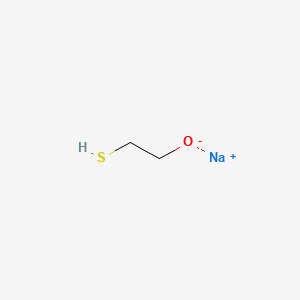
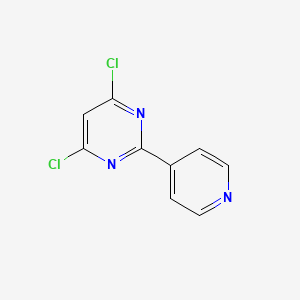
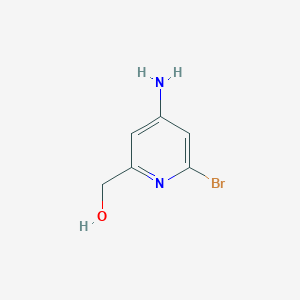
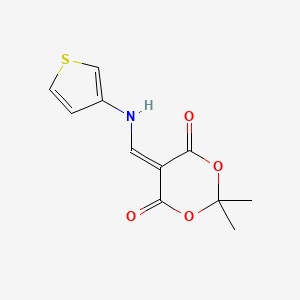
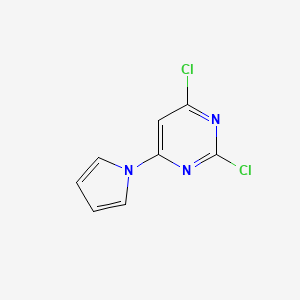
![1-Oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1629919.png)
